Tautomeric Stability Inversion: Gas Phase vs. Solution Behavior Contrasts with Other Heterocyclic Hydroxy Compounds
Density functional theory (DFT) and ab initio calculations reveal that 2-hydroxypyrazine exhibits a tautomeric stability inversion between gas phase and solution that is distinct from the behavior of 2-hydroxypyridine. In the gas phase, the enol form (2-hydroxypyrazine) is more stable than its keto tautomer (2(1H)-pyrazinone) by approximately 3 kcal/mol. In solution, this stability order is reversed, favoring the keto tautomer [1]. This contrasts with 2-hydroxypyridine, where the keto form is generally more stable in both phases.
| Evidence Dimension | Tautomer relative stability (ΔE) |
|---|---|
| Target Compound Data | Enol form more stable than keto by ~3 kcal/mol (gas phase); keto form more stable in solution |
| Comparator Or Baseline | 2-Hydroxypyridine (class-level inference): keto form generally more stable in both gas and solution phases |
| Quantified Difference | Qualitative inversion of stability order upon solvation for 2-hydroxypyrazine, not observed for 2-hydroxypyridine |
| Conditions | DFT/B3LYP and ab initio calculations up to CISD/6-31++G(d,p)//MP2/6-31+G*; solvent effects modeled with continuum solvation methods |
Why This Matters
The unique tautomeric inversion implies that 2-hydroxypyrazine will exhibit different solubility, reactivity, and molecular recognition properties depending on the medium, which must be accounted for in synthetic planning and formulation design.
- [1] El-Nahas AM, Hirao K. A theoretical study on 2-hydroxypyrazine and 2,3-dihydroxypyrazine: tautomerism, intramolecular hydrogen bond, solvent effects. Journal of Molecular Structure: THEOCHEM. 1999;459(1-3):229-237. View Source
